Regioisomeric Differentiation: Meta vs. Para Substitution Alters Melting Point by 25 °C
The meta-substituted target compound (CAS 850375-05-2) exhibits an experimental melting point of 76 °C, whereas its para-substituted regioisomer, 4-(2-methylthiazol-4-yl)benzaldehyde (CAS 127406-11-5), melts at 101 °C—a quantitative difference of 25 °C . Both compounds share identical molecular formula (C₁₁H₉NOS) and molecular weight (203.26 g/mol), isolating regioisomerism as the sole structural variable. The lower melting point of the meta isomer is consistent with less efficient crystal packing due to the altered molecular dipole orientation and reduced molecular symmetry relative to the para isomer .
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 76 °C |
| Comparator Or Baseline | 4-(2-Methylthiazol-4-yl)benzaldehyde (CAS 127406-11-5): 101 °C |
| Quantified Difference | 25 °C lower for meta isomer |
| Conditions | Experimental melting point determination; both compounds measured as crystalline solids |
Why This Matters
A 25 °C lower melting point materially influences recrystallization solvent selection, column chromatography conditions, and storage stability—practical considerations that directly impact procurement decisions when selecting between regioisomeric building blocks for multi-step syntheses.
